6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide
Description
6-Methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide is a heterocyclic compound featuring a pyridazine core substituted with a methoxy group at position 6 and a carboxamide group at position 3. The carboxamide nitrogen is linked to a pyrimidine ring, which is further functionalized at position 6 with a 4-phenylpiperazinyl moiety. This structural architecture combines multiple pharmacophoric elements:
- Pyridazine core: Known for its planar structure and ability to engage in hydrogen bonding, pyridazine derivatives are frequently explored in kinase inhibition and receptor modulation .
- 4-Phenylpiperazine: A common motif in CNS-targeting drugs (e.g., antipsychotics, serotonin/dopamine receptor ligands), this group may confer affinity for neurotransmitter receptors .
Properties
IUPAC Name |
6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N7O2/c1-29-19-8-7-16(24-25-19)20(28)23-17-13-18(22-14-21-17)27-11-9-26(10-12-27)15-5-3-2-4-6-15/h2-8,13-14H,9-12H2,1H3,(H,21,22,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPOVTWPAXBGYTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide typically involves multiple steps, starting with the preparation of intermediate compoundsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The phenylpiperazine moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and electrophiles like bromine (Br2) for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of nitro groups can produce amine derivatives .
Scientific Research Applications
6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide involves its interaction with specific molecular targets. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, potentially modulating their activity. Additionally, the pyridazine and pyrimidine rings can interact with enzymes and other proteins, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between 6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide and related compounds:
Key Structural and Functional Insights:
Substituent-Driven Target Selectivity :
- The 4-phenylpiperazinyl group in the target compound distinguishes it from analogs like (R)-IPMICF16 (pyrrolidinyl) and Bavdegalutamide (piperazinyl-methyl-piperidinyl). Piperazine derivatives often target serotonin/dopamine receptors, whereas pyrrolidine/pyrrolidinyl groups are common in kinase inhibitors .
- Deuterated methyl in ’s compound reduces metabolic clearance, a strategy employed to enhance drug half-life .
Impact of Heterocyclic Cores :
- The imidazo[1,2-b]pyridazine core in (R)-IPMICF16 enables tighter binding to tropomyosin receptors compared to plain pyridazine, as fused rings increase surface area for target engagement .
- Triazine -based compounds (e.g., ) lack the pyridazine core but share methoxy and pyrrolidinyl substituents, suggesting divergent applications despite similar functional groups .
Physicochemical Properties :
Biological Activity
6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in oncology and immunology. This article provides a comprehensive overview of its biological activity, including its mechanism of action, efficacy against various cancer cell lines, and potential as an inhibitor in complement-mediated diseases.
Chemical Structure and Properties
The compound features a complex structure that integrates multiple pharmacophores, which may contribute to its biological activity. Its molecular formula is with a molecular weight of approximately 392.46 g/mol.
The biological activity of this compound has been linked to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. Notably, it has shown promising results in inhibiting cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
Table 1: Inhibition Potency Against CDK2
| Compound | IC50 (nM) | Target |
|---|---|---|
| This compound | TBD | CDK2 |
| Pyridazine derivatives (11l) | 20.1 | CDK2 |
| Pyridazine derivatives (11m) | 43.8 | CDK2 |
Anticancer Activity
Recent studies have evaluated the anticancer properties of this compound against various human cancer cell lines. In vitro assays have demonstrated significant cytotoxic effects, particularly against breast cancer cell lines such as T-47D and MDA-MB-231.
Case Study: Anticancer Efficacy
In a study assessing the effects on T-47D and MDA-MB-231 cells, treatment with the compound resulted in:
- Induction of Apoptosis : Flow cytometry analysis indicated increased Annexin V positivity, suggesting enhanced apoptotic activity.
- Cell Cycle Arrest : The compound caused significant accumulation of cells in the G2/M phase, indicating disruption of normal cell cycle progression.
Table 2: Effects on Cell Cycle Distribution
| Cell Line | Treatment | G2/M Phase Increase | Sub-G1 Phase Increase |
|---|---|---|---|
| T-47D | Compound | 2.7-fold | 13.8-fold |
| MDA-MB-231 | Compound | 4.1-fold | 18.9-fold |
Complement System Inhibition
Beyond its anticancer properties, this compound also exhibits potential as an inhibitor of the classical complement pathway. Research indicates that it can selectively inhibit C1s protease activity, which is pivotal in the initiation of complement activation.
Key Findings:
- The compound was identified as a selective competitive inhibitor with an inhibition constant (Ki) of approximately 5.8 µM.
- It effectively reduced complement-mediated lysis in experimental models.
Q & A
Q. What are the key synthetic routes for 6-methoxy-N-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]pyridazine-3-carboxamide, and how is purity ensured?
The compound is synthesized via multi-step reactions involving coupling agents like TBTU and DIEA to form amide bonds, as seen in structurally analogous carboxamide derivatives . Critical steps include temperature-controlled condensation (0–25°C) and purification via silica gel chromatography or recrystallization. Purity is validated using HPLC (≥98% purity) and spectroscopic techniques (NMR, IR) .
Q. Which spectroscopic methods confirm the structural integrity of this compound?
Proton (¹H) and carbon (¹³C) NMR identify functional groups and connectivity, while high-resolution mass spectrometry (HRMS) confirms molecular weight. Infrared (IR) spectroscopy verifies carbonyl (C=O) and amine (N-H) groups. For crystalline forms, X-ray diffraction (XRD) or differential scanning calorimetry (DSC) may characterize polymorphism .
Q. How can researchers identify potential biological targets for this compound?
Target identification involves computational docking (e.g., molecular dynamics simulations) and in vitro binding assays (e.g., radioligand displacement studies). Piperazine-containing analogs have shown affinity for dopamine D3 receptors, suggesting similar targets .
Advanced Research Questions
Q. What strategies optimize reaction yields in large-scale synthesis?
Yield optimization includes solvent selection (e.g., dichloromethane for solubility), catalyst screening (e.g., Pd-based catalysts for cross-coupling), and stepwise monitoring via thin-layer chromatography (TLC). Microwave-assisted synthesis may reduce reaction times .
Q. How do structural modifications influence pharmacological activity?
Structure-activity relationship (SAR) studies involve synthesizing analogs with variations in the methoxy group, pyridazine core, or piperazine substituents. Biological assays (e.g., enzyme inhibition, receptor binding) compare potency and selectivity .
Q. What methodologies resolve contradictions in reported biological data?
Discrepancies are addressed by standardizing assay conditions (e.g., cell lines, incubation times) and verifying compound stability (e.g., LC-MS to rule out degradation). Cross-laboratory validation ensures reproducibility .
Q. How is the compound’s stability profiled under physiological conditions?
Stability studies use simulated gastric fluid (pH 2.0) and phosphate buffer (pH 7.4) at 37°C. Degradation products are analyzed via UPLC-MS/MS. Forced degradation (heat, light, oxidation) identifies vulnerable functional groups .
Q. What advanced techniques characterize polymorphic forms?
Polymorphs are distinguished using powder XRD, DSC (melting point analysis), and dynamic vapor sorption (DVS). Solubility and dissolution rates are compared to assess bioavailability differences .
Q. How does this compound compare pharmacokinetically to its analogs?
Comparative pharmacokinetics involve in vivo studies measuring plasma half-life (t₁/₂), AUC (area under the curve), and metabolic clearance. Liver microsome assays identify cytochrome P450 interactions .
Q. What in vitro models predict CNS penetration for neurological applications?
Blood-brain barrier (BBB) permeability is assessed using MDCK-MDR1 cell monolayers. Brain-to-plasma ratio studies in rodents and PET imaging with radiolabeled compounds quantify CNS distribution .
Methodological Notes
- Contradiction Analysis : Cross-reference SAR data with orthogonal assays (e.g., functional cAMP vs. binding assays) to validate target engagement .
- Crystallography : Single-crystal XRD resolves absolute stereochemistry, critical for enantioselective receptor interactions .
- Toxicity Screening : Use zebrafish models for rapid in vivo toxicity profiling and Ames tests for mutagenicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
